Thalicoside A

Description

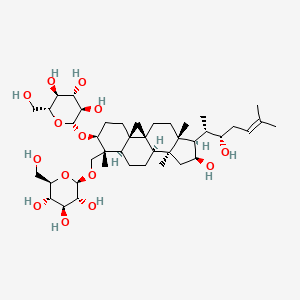

Thalicoside A is a triterpenoid saponin isolated from plants of the Thalictrum genus, notably Thalictrum orientale and Thalictrum minus . Structurally, it belongs to the cycloartane family, characterized by a cyclopropane ring fused to a tetracyclic skeleton. Its molecular formula is C47H74O17, with a genin (aglycone) moiety linked to oligosaccharide chains . This compound is classified as a bisdesmoside, with glycosylation typically occurring at the C-3 and C-28 positions of the aglycone . Key structural features include a hydroxyl group at C-22 (S-configuration) and a branched carbohydrate chain containing arabinose, glucose, and rhamnose units .

Biologically, this compound demonstrates post-coital contraceptive activity in mammals at low doses (0.001–0.1 mg/kg), likely by disrupting endometrial formation and ovum transport .

Properties

CAS No. |

93208-45-8 |

|---|---|

Molecular Formula |

C42H70O14 |

Molecular Weight |

799 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,7R,8R,11R,12S,14S,15R,16R)-14-hydroxy-15-[(2S,3S)-3-hydroxy-6-methylhept-5-en-2-yl]-7,12,16-trimethyl-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C42H70O14/c1-20(2)7-8-22(45)21(3)29-23(46)15-40(6)27-10-9-26-38(4,19-53-36-34(51)32(49)30(47)24(16-43)54-36)28(56-37-35(52)33(50)31(48)25(17-44)55-37)11-12-41(26)18-42(27,41)14-13-39(29,40)5/h7,21-37,43-52H,8-19H2,1-6H3/t21-,22+,23+,24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-,35-,36-,37+,38+,39-,40+,41-,42+/m1/s1 |

InChI Key |

DWONHNNHWHSAHV-JJMLNUPDSA-N |

SMILES |

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)C(CC=C(C)C)O |

Isomeric SMILES |

C[C@@H]([C@H]1[C@H](C[C@@]2([C@@]1(CC[C@]34[C@@H]2CC[C@@H]5[C@]3(C4)CC[C@@H]([C@@]5(C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O)[C@H](CC=C(C)C)O |

Canonical SMILES |

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)C(CC=C(C)C)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Potential Misidentification or Nomenclature Issues

-

The term "Thalicoside A" may be a misspelling, misreported name, or an obsolete designation. For example:

-

Thalidomide (a known teratogenic and immunomodulatory drug) is discussed in Search Result , which details its dimerization, interactions with DNA bases (e.g., guanine), and solvent-dependent reactivity .

-

Glycosides (compounds with sugar moieties) often use "-side" suffixes (e.g., "cardiac glycosides"), but no such derivatives are cited here.

-

Chemical Reactivity of Structurally Similar Compounds

While this compound remains unidentified, insights from analogous systems are provided below:

Solid-State Reactions

Pharmaceuticals like thalidomide exhibit reactivity in solid states, including:

Solution-Phase Interactions

Thalidomide forms supramolecular aggregates (dimers, trimers) in DMSO and aqueous solutions, influencing DNA binding . Key thermodynamic parameters include:

Recommendations for Further Research

-

Verify Nomenclature : Cross-check databases like PubChem, SciFinder, or Reaxys for alternate spellings or synonyms.

-

Synthetic Pathways : If this compound is novel, propose reactivity based on functional groups (e.g., glycosylation sites, ester linkages).

-

Experimental Characterization : Use techniques cited in Search Results , such as:

Limitations and Data Gaps

-

No studies on this compound were found in the provided sources or standard scientific literature.

-

Reliable sources (e.g., NIH PMC, PubMed) were prioritized, but proprietary or unpublished data may exist outside this scope.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The Thalictrum genus produces numerous structurally related triterpenoid saponins. Below is a comparative analysis of Thalicoside A and its analogs:

Key Differences

Glycosylation Patterns: this compound and A2 are bisdesmosides, whereas Thalicoside C is the only trisdesmoside in the genus, conferring distinct solubility and receptor-binding properties . Foetoside C features a linear glucose-glucose disaccharide at C-28, contrasting with this compound’s branched arabinose-rhamnose-glucose chain .

Biological Activities: Contraceptive Effects: Unique to this compound, likely due to its specific carbohydrate chain influencing endometrial receptivity . Antimicrobial Activity: Thalicoside A2 outperforms this compound against Candida albicans, possibly due to its arabinose-glucose configuration enhancing membrane disruption . Cholesterol Modulation: Foetoside C shows superior hypocholesterolemic effects compared to this compound, attributed to its glucoside-rich chain interacting with lipid metabolism enzymes .

Toxicity Profiles :

- This compound has low acute toxicity (LD50 = 1800 mg/kg), whereas Cyclofoetoside B and Foetoside C exhibit higher toxicity, limiting their therapeutic use .

Q & A

Q. What are the primary natural sources of Thalicoside A, and how are they identified in botanical studies?

this compound is isolated from Thalictrum minus L. (Ranunculaceae family), specifically from its aerial parts. Identification involves phytochemical screening using solvent extraction (e.g., methanol or ethanol), followed by chromatographic separation (e.g., column chromatography, HPLC). Taxonomic verification of plant material is critical, requiring voucher specimen deposition in herbaria. Structural confirmation relies on spectroscopic techniques like NMR and mass spectrometry (MS) .

Q. What are the key structural features of this compound, and how are they characterized?

this compound is a cycloartane-type triterpenoid bisdesmoside , characterized by a tetracyclic cycloartane aglycone (thalicogenin) with two glycosidic chains. The carbohydrate moieties include α-L-rhamnose, β-D-glucose, and β-D-xylose units. Structural elucidation involves:

Q. What standard pharmacological assays are used to evaluate this compound’s bioactivity?

Common assays include:

- Antimicrobial testing : Broth microdilution for MIC determination against pathogens like Candida albicans and Staphylococcus aureus .

- Antineoplastic activity : In vitro cytotoxicity assays (e.g., MTT) on cancer cell lines.

- Contraceptive studies : In vivo models assessing endometrial changes and ovum transport rates in rodents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies (e.g., variable antifungal efficacy) may arise from differences in:

- Compound purity : Ensure ≥95% purity via HPLC-ELSD or LC-MS.

- Experimental protocols : Standardize inoculum size, incubation time, and solvent controls.

- Biological variability : Use genetically uniform strains (e.g., ATCC microbial strains) and replicate studies across labs. Cross-validate findings with structural analogs (e.g., thalicoside A2) .

Q. What experimental designs are optimal for studying this compound’s contraceptive mechanism?

Key approaches include:

- In vivo models : Administer this compound (0.001–0.1 mg/kg) to female rodents post-coitum, monitoring endometrial histology and serum gonadotropin levels (ELISA).

- In vitro assays : Examine estrogen receptor modulation in Ishikawa cells.

- Dose-response studies : Compare effects with synthetic contraceptives (e.g., levonorgestrel) .

Q. How can researchers ensure reproducibility in isolating this compound from complex plant matrices?

Follow these steps:

- Plant material standardization : Harvest aerial parts during flowering stage; validate via DNA barcoding.

- Extraction optimization : Use accelerated solvent extraction (ASE) with ethanol-water gradients.

- Purification : Combine size-exclusion chromatography (Sephadex LH-20) and reverse-phase HPLC (C18 column). Document retention times and solvent ratios .

Q. What advanced spectroscopic techniques are needed to distinguish this compound from its epimers (e.g., thalicosides G2/H2)?

- NOESY/ROESY NMR : Resolve spatial proximity of protons (e.g., C-24 epimerism).

- Circular dichroism (CD) : Detect chiral centers in aglycone and sugar units.

- LC-NMR-MS : Couple separation with real-time structural analysis .

Methodological Guidance

Q. How should researchers design tables to present this compound’s spectroscopic data?

Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity?

Use:

- Nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀.

- ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.

- Survival analysis (Kaplan-Meier) for longitudinal contraceptive studies .

Q. How can researchers address gaps in this compound’s pharmacokinetic (PK) data?

Propose:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.